molecular formula C17H20N2O5S B4432356 2,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide

2,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide

Cat. No. B4432356
M. Wt: 364.4 g/mol
InChI Key: GQWFQCDAUMWNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMF is a synthetic compound that was first synthesized in the late 1990s. Since then, it has been studied extensively for its potential use in scientific research. DMF is a potent inhibitor of several enzymes and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

DMF's mechanism of action is not fully understood, but it is thought to work by inhibiting the activity of several enzymes, including histone deacetylases and DNA methyltransferases. By inhibiting these enzymes, DMF may be able to alter gene expression and cellular signaling pathways, leading to its observed effects on inflammation and other physiological processes.
Biochemical and physiological effects:
DMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of multiple sclerosis. DMF has also been shown to have anti-cancer effects, and has been studied for its potential use in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of DMF is its potent inhibitory effects on several enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, DMF's effects on gene expression and cellular signaling pathways can be complex, making it difficult to interpret experimental results. Additionally, DMF's effects may be cell-type specific, further complicating its use in experiments.

Future Directions

There are several potential future directions for research on DMF. One area of interest is its potential use in the treatment of various types of cancer, as it has been shown to have anti-cancer effects in several preclinical studies. Additionally, further studies are needed to fully understand DMF's mechanism of action and its effects on gene expression and cellular signaling pathways. Finally, studies are needed to determine the safety and efficacy of DMF in humans, particularly in the context of its potential use as a therapeutic agent.

Scientific Research Applications

DMF has been studied extensively for its potential use in scientific research. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases and DNA methyltransferases. DMF has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of multiple sclerosis.

properties

IUPAC Name

2,5-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-12-10-16(13(2)24-12)17(20)18-14-4-3-5-15(11-14)25(21,22)19-6-8-23-9-7-19/h3-5,10-11H,6-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWFQCDAUMWNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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